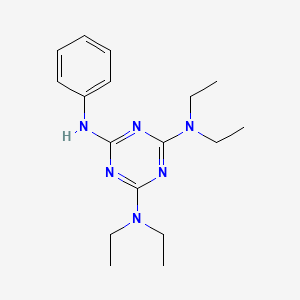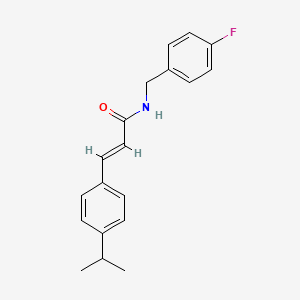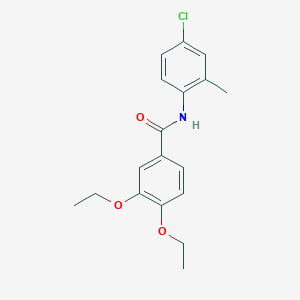
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron is a white crystalline solid that is soluble in water and has a molecular weight of 233.20 g/mol. Its chemical formula is C9H10Cl2N2OS.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately, cell death. In cancer cells, N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea inhibits the activity of the enzyme N-myristoyltransferase, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. It can cause oxidative stress in plants and animals, which can lead to cell damage and death. N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea has also been shown to affect the reproductive and endocrine systems of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea is a widely used herbicide that is readily available and relatively inexpensive. It has been extensively studied, which makes it a useful tool for researchers. However, N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea can be toxic to some organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future. One area of interest is the potential use of N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea in the treatment of cancer. Further studies are needed to determine the effectiveness of N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea in different types of cancer and to identify any potential side effects. Another area of interest is the impact of N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea on non-target organisms. Studies are needed to determine the effects of N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea on wildlife and the environment. Finally, future research could focus on the development of new herbicides that are more effective and less toxic than N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichloroaniline with 2,3-dimethylphenylisothiocyanate in the presence of a base. The reaction results in the formation of N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as cotton, soybeans, and sugarcane. N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(2,4-dichlorophenyl)-N'-(2,3-dimethylphenyl)thiourea can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-4-3-5-13(10(9)2)18-15(20)19-14-7-6-11(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNIMQXOWPHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)

![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)

![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)

